

In-Depth Technical Guide to p-Toluic Acid-d4

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Compound of Interest

Compound Name: *p*-Toluic acid-d4

Cat. No.: B12391046

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of **p-Toluic acid-d4**, a deuterated analog of p-Toluic acid. This document is intended to serve as a technical resource, offering detailed information on its properties, analytical methodologies, and its application as an internal standard.

Core Physical and Chemical Properties

p-Toluic acid-d4, also known as 4-Methylbenzoic acid-d4, is a stable, isotopically labeled form of p-Toluic acid where four hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications.

Table 1: General Properties of p-Toluic Acid-d4

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₈ H ₄ D ₄ O ₂ | [1] |
| Molecular Weight | 140.19 g/mol | N/A |
| CAS Number | 1219798-71-6 | [1] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 178-182 °C | [4] |
| Boiling Point | 274-275 °C | [2] |

Solubility Characteristics

The solubility of **p-Toluic acid-d4** is expected to be very similar to that of p-Toluic acid. It is generally poorly soluble in water but shows good solubility in various organic solvents. This property is crucial for the preparation of stock solutions for experimental use.

Table 2: Solubility Data of p-Toluic Acid

| Solvent | Solubility | Temperature | Reference |
|---------------------------|----------------|---------------|-----------|
| Water | < 0.1 g/100 mL | 19 °C | N/A |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | Not Specified | [5] |
| Acetone | Soluble | Not Specified | [2][4] |
| Ethanol | Soluble | Not Specified | [6][7] |
| Methanol | Soluble | Not Specified | [7] |
| Diethyl Ether | Soluble | Not Specified | [6] |
| Chloroform | Soluble | Not Specified | [6] |

Experimental Protocols

The following sections detail standardized procedures for the analysis of **p-Toluic acid-d4** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

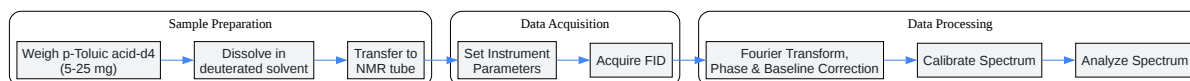
¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful tool for verifying the structure and isotopic purity of **p-Toluic acid-d4**. The absence of signals in the aromatic region confirms the successful deuteration of the benzene ring.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-25 mg of **p-Toluic acid-d4**.

- Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or Chloroform-d). Ensure the sample is fully dissolved. Particulate matter can negatively affect the spectral quality.
- Transfer the solution to a clean 5 mm NMR tube.[8][9]
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - Pulse Program: Standard single pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: ~4 seconds.
 - Spectral Width: 0-16 ppm.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
 - Analyze the spectrum for the presence of the methyl group singlet (around 2.4 ppm) and the carboxylic acid proton singlet (typically >10 ppm, can be broad). The aromatic region (7-8 ppm) should show minimal to no proton signals, confirming high deuteration levels.



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Figure 1. A streamlined workflow for acquiring ¹H NMR data for **p-Toluic acid-d4**.

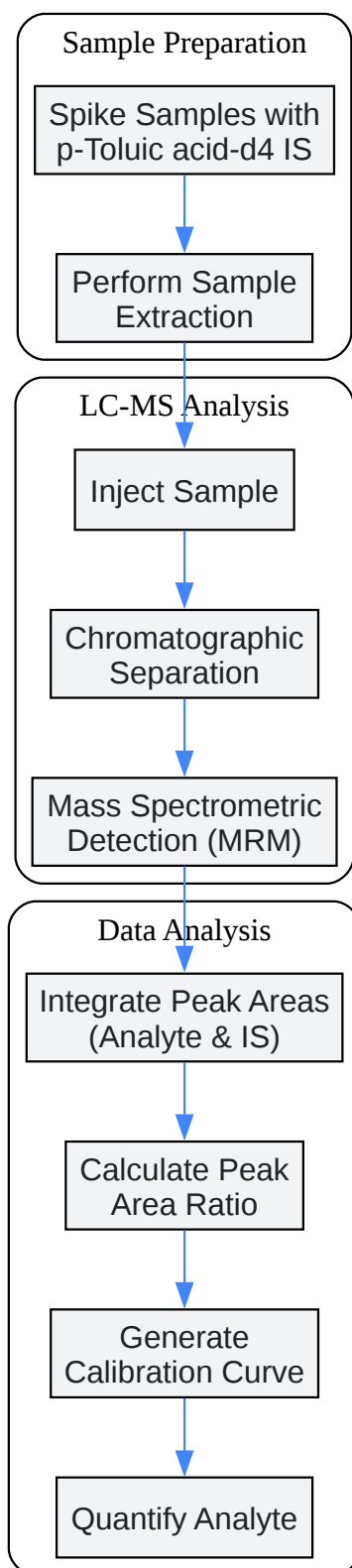
Mass Spectrometry Protocol for Use as an Internal Standard

p-Toluic acid-d4 is frequently used as an internal standard (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for clear differentiation.[\[10\]](#)

Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of **p-Toluic acid-d4** in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
 - Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected analyte concentration range in the samples.
- Sample Preparation:
 - To each unknown sample, calibrator, and quality control sample, add a precise volume of the working internal standard solution at the beginning of the sample preparation process. This ensures that the IS undergoes the same extraction and processing steps as the analyte.[\[10\]](#)
 - Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- LC-MS Analysis (Example Parameters):
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.
 - MRM Transitions:
 - p-Toluic acid (Analyte): Precursor ion (m/z) \rightarrow Product ion (m/z)
 - **p-Toluic acid-d4** (IS): Precursor ion (m/z+4) \rightarrow Product ion (m/z+4 or other characteristic fragment)
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Generate a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



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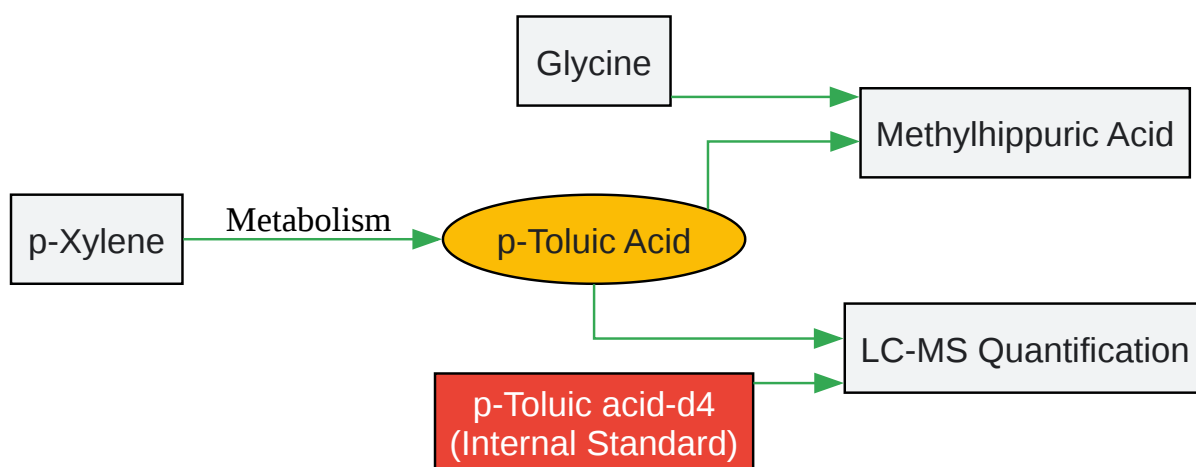
Figure 2. General workflow for the use of **p-Toluic acid-d4** as an internal standard in LC-MS.

Applications in Research and Development

The primary application of **p-Toluic acid-d4** is as an internal standard for the quantification of p-Toluic acid and structurally related compounds in various matrices, including biological fluids and environmental samples.

Metabolic Studies

p-Toluic acid is a known metabolite of xylene.[11][12] In studies investigating the toxicokinetics and metabolism of xylene, **p-Toluic acid-d4** can be used as an internal standard to accurately quantify the formation of p-Toluic acid in biological samples. The metabolic fate of p-Toluic acid itself involves conjugation with glycine to form methylhippuric acid.[11] While direct use of **p-Toluic acid-d4** as a tracer for specific signaling pathways is not widely documented, its role as an internal standard is crucial for metabolomics and pharmacokinetic studies.



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Figure 3. Metabolic context and analytical application of **p-Toluic acid-d4**.

Conclusion

p-Toluic acid-d4 is a valuable tool for researchers and scientists in various fields, particularly those involved in drug development, toxicology, and environmental analysis. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable accurate and precise quantification of p-Toluic acid and related analytes. The experimental

protocols provided in this guide offer a starting point for the reliable application of this deuterated standard in laboratory settings.

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